molecular formula C19H21N3O3S2 B2612487 N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 496028-11-6

N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2612487
CAS No.: 496028-11-6
M. Wt: 403.52
InChI Key: WSQZCESHXSQIQG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-21-18-14(7-9-26-18)19(22-12)27-11-17(23)20-8-6-13-4-5-15(24-2)16(10-13)25-3/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZCESHXSQIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-methyl group. The subsequent steps involve the attachment of the 3,4-dimethoxyphenethyl group and the formation of the thioacetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thioacetamide group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing cellular processes.

    Pathway Modulation: By interacting with key proteins or signaling molecules, the compound could alter various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the thieno[2,3-d]pyrimidine and thioacetamide groups.

    3-Methoxyphenylboronic Acid: Similar in having a methoxyphenyl group but differs significantly in its overall structure and functional groups.

Uniqueness: N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its combination of aromatic, heterocyclic, and thioacetamide functionalities. This unique structure may confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno-pyrimidine moiety and a dimethoxyphenethyl group. Its chemical formula is C_{16}H_{20}N_2O_2S, with a molecular weight of approximately 318.41 g/mol. The presence of methoxy groups and a thioacetamide linkage suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

  • Anticonvulsant Activity : A study demonstrated its efficacy as an anticonvulsant in animal models. The compound showed significant protection against seizures induced by pentylenetetrazole (PTZ), indicating its potential for epilepsy treatment .
  • Cytotoxicity : In vitro assays revealed that the compound possesses cytotoxic properties against various cancer cell lines. For instance, it exhibited selective toxicity towards human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its role as a potential anticancer agent .
  • ADMET Profile : The pharmacokinetic properties were evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable lipophilicity (Log P = 3.36), high gastrointestinal absorption, and minimal drug-likeness violations according to Lipinski's rule of five .

The biological activity of this compound is attributed to multiple mechanisms:

  • GABAergic Modulation : It is hypothesized that the anticonvulsant effects may be mediated through enhancement of GABAergic transmission, which stabilizes neuronal excitability.
  • Inhibition of Cancer Cell Proliferation : The cytotoxic effects against cancer cells are likely due to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Studies

  • Anticonvulsant Efficacy :
    • In a controlled study involving rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group .
  • Cytotoxicity Assessment :
    • A series of experiments were conducted on different cancer cell lines where concentrations ranging from 1 µM to 100 µM were tested. The IC50 values were found to be significantly lower for MCF-7 cells compared to normal fibroblast cells, highlighting its selective toxicity .

Data Tables

PropertyValue
Molecular Weight318.41 g/mol
Log P3.36
GI AbsorptionHigh
Cytotoxicity (MCF-7 IC50)15 µM
Anticonvulsant EfficacySignificant at 20 mg/kg

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